1'-Boc-6-chlorospiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-one
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Overview
Description
Synthesis Analysis
The synthesis of benzoxazine derivatives can be achieved through various methods. One approach involves the reaction of o-(cyclopent-1-en-1-yl)aniline with N-Boc-protected amino acids, followed by removal of the protecting group and heterocyclization by the action of dry hydrogen chloride in methylene chloride .
Molecular Structure Analysis
The structure of the synthesized compounds can be confirmed by 1H and 13C NMR spectra (including COSY, HSQC, and HMBC experiments). For instance, the 13C NMR spectrum of a similar compound showed signals at δC 60.2 (C 1″), 88.7 (C 4), and 163.9 ppm (C 2). The 1″-H proton resonated at δ 3.22 ppm (3J1″,2″ = 5.0 Hz) in the 1H NMR spectrum .
Chemical Reactions Analysis
Reactions of 3-Z-aroylmethylene-6-chloro-3,4-dihydro-2H-1,4-benzoxazine-2-ones with oxalyl chloride afford 3-aroyl-8-chloro-1,2-dihydro-4H-pyrrolo[2,1-c][1,4]benzoxazine-1,2,4-triones and Z-3-(2-aryl-2-chlorovinyl)-6-chloro-2H-1,4-benzoxazine-2-ones .
Scientific Research Applications
Arylpiperazine Derivatives
Arylpiperazine derivatives have clinical applications mainly in treating depression, psychosis, or anxiety. They undergo extensive metabolism, including CYP3A4-dependent N-dealkylation, and have various effects on serotonin receptor-related effects. Their metabolites distribute extensively in tissues, including the brain, indicating their potential for central nervous system (CNS) applications (Caccia, 2007).
Benzoxazinoids
Benzoxazinoids are specialized metabolites with roles in plant defense against biological threats and have potential as antimicrobial scaffolds. They have been explored for their antimicrobial activity, suggesting their utility in designing new antimicrobial compounds with potent activity against pathogens (de Bruijn, Gruppen, & Vincken, 2018).
Benzoxazine Compounds
Benzoxazine compounds, including 1,2-oxazines and 1,2-benzoxazines, have importance in organic synthesis for building natural and designed synthetic compounds. They offer versatile applications in medicinal chemistry due to their structural properties and have been used as skeletons for designing biologically active compounds (Sainsbury, 1991).
Piperazine Derivatives
Piperazine derivatives serve as a core in numerous marketed drugs with diverse pharmacological activities, including antipsychotic, antihistamine, antianginal, and antidepressant, among others. Their significance in drug design and the potential for varied therapeutic uses highlight the importance of piperazine structures in developing new therapeutic agents (Rathi, Syed, Shin, & Patel, 2016).
Future Directions
The future directions for research into “1’-Boc-6-chlorospiro[4H-3,1-benzoxazine-4,4’-piperidin]-2(1H)-one” and similar compounds could include further exploration of their pharmacological properties and potential applications in medicine. Additionally, more detailed studies into their synthesis, molecular structure, and chemical reactions could provide valuable insights .
properties
IUPAC Name |
tert-butyl 6-chloro-2-oxospiro[1H-3,1-benzoxazine-4,4'-piperidine]-1'-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21ClN2O4/c1-16(2,3)24-15(22)20-8-6-17(7-9-20)12-10-11(18)4-5-13(12)19-14(21)23-17/h4-5,10H,6-9H2,1-3H3,(H,19,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORBJFEDABMATJI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)C3=C(C=CC(=C3)Cl)NC(=O)O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClN2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30519231 |
Source
|
Record name | tert-Butyl 6-chloro-2-oxo-1,2-dihydro-1'H-spiro[3,1-benzoxazine-4,4'-piperidine]-1'-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30519231 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
332187-61-8 |
Source
|
Record name | tert-Butyl 6-chloro-2-oxo-1,2-dihydro-1'H-spiro[3,1-benzoxazine-4,4'-piperidine]-1'-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30519231 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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